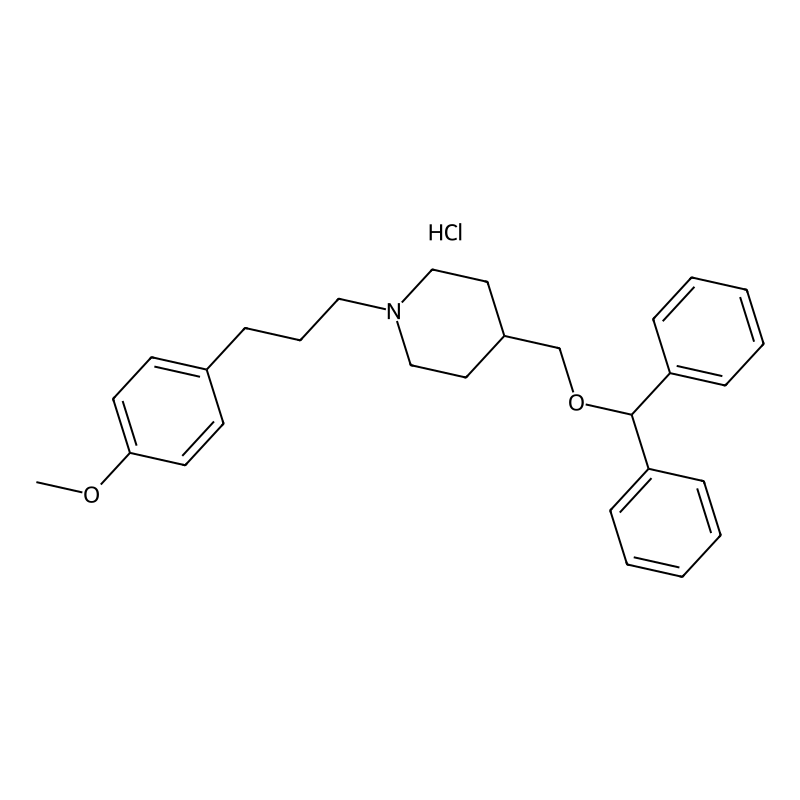

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immunology

Application Summary: UK 78282 Hydrochloride is valuable for immune system studies . It has shown suppression of T cell activation .

Methods of Application: The compound blocks both Kv1.3 and Kv1.4 . These are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in brain and in effector memory T (Tem) cells, and Kv1.4 is expressed in brain . Both channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .

Neuroscience

Application Summary: UK 78282 Hydrochloride is also valuable for the study of Kv1.4 function .

Methods of Application: As mentioned earlier, the compound blocks both Kv1.3 and Kv1.4 . These channels are involved in setting the membrane potential of neurons .

Results or Outcomes: The compound has shown to block Kv1.4 expressed in heart and brain . This makes it a valuable tool for studying the function of Kv1.4 in these areas .

T Lymphocytes

Application Summary: UK 78282 Hydrochloride is a blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels in T lymphocytes .

Methods of Application: The compound has IC50 values of 0.28 and 0.17 μM respectively for Kv1.3 and Kv1.4 . It suppresses T lymphocyte mitogenesis .

Results or Outcomes: The compound leads to membrane depolarization . This could have implications for the study of immune responses and potential therapeutic applications.

Heart and Brain

Application Summary: UK 78282 Hydrochloride also blocks Kv1.4 expressed in heart and brain .

Methods of Application: As mentioned earlier, the compound blocks Kv1.4 . This channel is involved in setting the membrane potential of neurons .

Results or Outcomes: The compound’s ability to block Kv1.4 in heart and brain makes it a valuable tool for studying the function of Kv1.4 in these areas .

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride, often referred to by its chemical structure or the identifier UK 78282 hydrochloride, is a synthetic compound characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. Its molecular formula is C29H36ClNO2, and it has a molecular weight of approximately 466.05 g/mol . This compound is primarily utilized in scientific research, particularly in studies related to ion channel modulation and neuropharmacology.

The chemical reactivity of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can be analyzed through its interactions with various biological targets. Notably, it has been identified as an inhibitor of voltage-gated potassium channels, specifically KV1.3 and KV1.4 channels in T lymphocytes. The inhibition of these channels is significant in the context of immune responses and has been quantified with IC50 values of 0.28 μM and 0.17 μM, respectively .

The synthesis of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves multiple steps typical of organic synthesis techniques. Key steps may include:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be formed through cyclization reactions.

- Substitution Reactions: The introduction of the benzhydryloxy and propyl groups involves nucleophilic substitution reactions where suitable electrophiles are reacted with nucleophiles derived from the piperidine.

- Hydrochloride Salt Formation: The final product is typically converted into its hydrochloride form to enhance solubility and stability.

Detailed synthetic pathways can vary based on specific laboratory protocols and available reagents.

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is primarily used in research settings to explore its effects on ion channel activity and potential therapeutic applications in immunology and neurology. Its ability to modulate potassium channels makes it a candidate for studies aimed at understanding T cell function and related disorders.

Interaction studies focus on the compound's ability to bind and inhibit specific ion channels. Research indicates that this compound selectively inhibits KV1.3 and KV1.4 channels, which play critical roles in T lymphocyte activation and proliferation . Understanding these interactions provides insights into potential therapeutic strategies for managing immune responses.

Several compounds share structural or functional similarities with 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride. Below are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| UK 78282 (same as above) | Piperidine ring with benzhydryloxy group | Potassium channel blocker |

| Tertiapin | Peptide containing a cyclic structure | Selective inhibitor of certain potassium channels |

| Dantrolene | Hydantoin derivative | Muscle relaxant acting on calcium release |

| Quinidine | Quinoline derivative | Antimalarial agent with potassium channel effects |

The uniqueness of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific action on KV1.3 and KV1.4 channels, which differentiates it from other compounds that may target different biological pathways or ion channels.

Retrosynthetic Analysis of Piperidine Core Functionalization

The primary retrosynthetic disconnection strategy focuses on the piperidine ring as the central scaffold, with subsequent identification of two major substituent attachment points: the benzhydryloxymethyl group at the 4-position and the 3-(4-methoxyphenyl)propyl chain at the nitrogen atom [4]. The retrosynthetic analysis reveals that the target molecule can be conceptually divided into three main synthetic fragments: the piperidine core, the benzhydryl ether moiety, and the 4-methoxyphenylpropyl chain [15].

Working backward from the target structure, the first major disconnection involves cleavage of the nitrogen-carbon bond linking the piperidine core to the propyl chain, suggesting an alkylation strategy for chain installation [17]. The second critical disconnection targets the ether linkage between the benzhydryl group and the piperidine hydroxymethyl substituent, indicating a Williamson ether synthesis approach [29]. This retrosynthetic strategy prioritizes the formation of the piperidine core with appropriate functionalization at the 4-position, followed by sequential installation of the benzhydryl ether and propyl chain substituents [4].

The retrosynthetic analysis also considers functional group interconversions necessary for achieving the desired substitution pattern [15]. The 4-hydroxymethyl functionality on the piperidine ring represents a key intermediate that can be derived from various precursors, including reduction of corresponding ester or carboxylic acid derivatives, or through direct functionalization of the piperidine core [17]. This strategic approach ensures that the synthetic route maximizes efficiency while minimizing the number of synthetic steps required to access the target compound [15].

Key Intermediates: Benzhydryl Ether Formation and Alkylation Protocols

The formation of benzhydryl ethers represents a critical synthetic transformation in accessing the target compound, requiring careful consideration of reaction conditions and mechanistic pathways [5]. Benzhydryl ether formation typically proceeds through nucleophilic substitution reactions, where benzhydrol or its derivatives serve as electrophilic partners in coupling reactions with appropriate nucleophiles [7].

The Williamson ether synthesis emerges as the primary methodology for benzhydryl ether formation, involving the reaction of alkoxide ions with benzhydryl halides or related leaving groups [29] [31]. This transformation typically proceeds via a substitution nucleophilic bimolecular mechanism, requiring primary alkyl substrates to avoid elimination side reactions [29]. The reaction conditions generally involve temperatures ranging from 50-100 degrees Celsius for 1-8 hours, utilizing polar aprotic solvents such as acetonitrile or dimethylformamide [29].

Alternative approaches to benzhydryl ether formation include acid-catalyzed condensation reactions between benzhydrol and alcohols [5]. This methodology involves protonation of the alcohol substrate followed by carbocation formation and subsequent nucleophilic attack by the benzhydrol oxygen atom [7]. The reaction mechanism proceeds through formation of a stabilized benzhydryl carbocation intermediate, which readily undergoes nucleophilic attack due to the electron-donating properties of the phenyl substituents [5].

Alkylation protocols for piperidine nitrogen functionalization require consideration of steric and electronic factors that influence reaction selectivity and efficiency [25]. The installation of the 3-(4-methoxyphenyl)propyl chain typically involves alkylation of the piperidine nitrogen with appropriately functionalized alkyl halides [22]. Reaction conditions for piperidine alkylation generally employ basic conditions with alkoxide or carbonate bases to generate the nucleophilic piperidine nitrogen [25].

The optimization of alkylation protocols involves systematic variation of reaction parameters including solvent selection, base choice, temperature, and reaction time [25]. Primary alkyl halides are preferred for alkylation reactions to minimize elimination pathways, while secondary halides may require modified conditions or alternative leaving groups such as tosylates [31]. Kinetic studies demonstrate that the rate-determining step in alkylation reactions is typically the nucleophilic attack on the alkyl halide, with activation energies ranging from 15-25 kilocalories per mole depending on substrate structure [25].

Catalytic Hydrogenation Approaches for Propyl Chain Installation

Catalytic hydrogenation methodologies provide versatile approaches for propyl chain installation through reduction of unsaturated precursors or direct hydrogenation of aromatic compounds [8] [9]. The selective hydrogenation of pyridine derivatives to piperidines represents a fundamental transformation in accessing the target compound framework, requiring careful catalyst selection and reaction optimization [9].

Rhodium-based catalysts demonstrate exceptional selectivity and efficiency in the hydrogenation of nitrogen-containing aromatic compounds, achieving quantitative conversion of pyridine to piperidine under mild conditions [8] [9]. Carbon-supported rhodium catalysts exhibit current densities of 25 milliamperes per square centimeter and current efficiencies approaching 99% in electrochemical hydrogenation systems [9]. The reduction of rhodium oxides on the catalyst surface proves crucial for maintaining catalytic activity, with metallic rhodium sites providing optimal interaction with both substrate and hydrogen [9].

Electrocatalytic hydrogenation emerges as an environmentally sustainable alternative to traditional thermochemical processes, operating at ambient temperature and pressure through membrane electrode assemblies [9]. This methodology utilizes anion-exchange membranes to facilitate proton and electron transfer, enabling efficient hydrogenation without requiring high-pressure hydrogen gas [9]. The electrocatalytic approach demonstrates superior energy efficiency compared to thermal hydrogenation using green hydrogen, with theoretical energy requirements of 0.68 volts versus 1.23 volts for conventional processes [9].

Alternative hydrogenation approaches include transfer hydrogenation methodologies utilizing biomass-derived alcohols as hydrogen donors [25]. These processes involve activation of alcohol substrates through coordination to metal centers, followed by hydrogen atom transfer to unsaturated acceptors [25]. Zinc-based single-atom catalysts demonstrate exceptional activity in transfer hydrogenation reactions, with activation energies of approximately 77 kilojoules per mole for the rate-determining hydrogenation step [25].

The optimization of catalytic hydrogenation conditions requires systematic evaluation of catalyst loading, hydrogen pressure, temperature, and solvent effects [8] [9]. Reaction kinetics studies reveal that substrate desorption often represents the rate-determining step in hydrogenation processes, with activation barriers influenced by metal-substrate interaction strength [9]. Catalyst recycling studies demonstrate maintained activity over multiple reaction cycles, with yields exceeding 90% observed in repeated preparative-scale syntheses [9].

Salt Formation: Hydrochloride Crystallization Techniques

Hydrochloride salt formation represents a critical final step in pharmaceutical compound preparation, requiring precise control of crystallization parameters to achieve optimal solid-state properties [10] [13]. The conversion of free base compounds to hydrochloride salts typically involves treatment with hydrochloric acid under controlled conditions, followed by crystallization to isolate the desired salt form [14].

Temperature control emerges as a fundamental parameter in hydrochloride crystallization, with systematic variation of cooling rates and final temperatures influencing crystal morphology and purity [12]. Controlled cooling rates typically range from 0.5 to 2 degrees Celsius per minute, with slower cooling generally promoting larger crystal formation and improved purity [28]. The maintenance of precise temperature control during crystallization requires sophisticated temperature regulation systems capable of achieving stability within 0.05 degrees Celsius [28].

Solvent selection plays a crucial role in hydrochloride crystallization, with polar protic solvents generally favoring salt formation due to their ability to stabilize ionic species [13]. Common crystallization solvents include water, ethanol, and mixed solvent systems that provide optimal solubility characteristics for both dissolution and precipitation phases [14]. The choice of crystallization solvent influences not only the kinetics of crystal formation but also the final crystal habit and stability [10].

Seeding techniques provide enhanced control over nucleation and crystal growth processes, enabling selective crystallization of desired polymorphic forms [32]. Microfluidic crystallization platforms offer precise control over seeding conditions through automated dilution and mixing protocols [32]. These systems enable screening of seeding ratios from 1:4 to 4:1 across multiple conditions, utilizing minimal quantities of active pharmaceutical ingredient [32].

The optimization of hydrochloride crystallization involves systematic evaluation of multiple parameters including hydrochloric acid concentration, solution pH, ionic strength, and crystallization time [13] [14]. Supersaturation levels represent critical control parameters, with optimal ranges typically falling between 1.5 to 3.0 times the equilibrium solubility [30]. Machine learning approaches increasingly provide predictive models for crystallization optimization, incorporating molecular descriptors and process parameters to predict optimal conditions [30].

The electrophysiological characterization of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride, commonly known as UK-78282, reveals a sophisticated mechanism of use-dependent inhibition of Kv1.3 potassium channels. This compound demonstrates a half-maximal inhibitory concentration of approximately 200 nanomolar with 1:1 stoichiometry, establishing its potency as a selective channel blocker [1] [2].

The use-dependent nature of UK-78282 inhibition manifests through progressive reduction in current amplitude with repeated depolarizing stimuli. Electrophysiological recordings demonstrate that the compound's blocking efficacy increases substantially when the membrane potential is held at -50 millivolts compared to -80 millivolts, indicating a direct correlation between the fraction of inactivated channels and drug sensitivity [1] [2]. This voltage-dependent enhancement of block reflects the compound's preferential interaction with channels that have undergone conformational transitions associated with activation and subsequent inactivation.

Whole-cell patch-clamp analyses reveal that UK-78282 produces time-dependent block development during sustained depolarizations. The progressive nature of current inhibition occurs over multiple pulse applications, with each successive depolarization resulting in incrementally greater block until steady-state conditions are achieved [1]. The kinetics of this process correlate directly with the intrinsic rate of C-type inactivation of the channel, establishing a mechanistic link between the drug's action and the channel's native gating properties.

Temperature-dependent studies demonstrate that the use-dependent blocking mechanism remains consistent across physiological temperature ranges, with voltage-dependent quality factors indicating that both the drug binding process and the underlying C-type inactivation mechanism exhibit similar thermal sensitivity [3]. The electrophysiological profile reveals that recovery from UK-78282 block parallels the characteristically slow recovery from C-type inactivation, with biphasic kinetics reflecting the complex conformational transitions required for channel reactivation [4].

Binding Kinetics to C-Type Inactivated Channel States

The binding kinetics of UK-78282 to Kv1.3 channels exhibit remarkable state-dependent characteristics, with the compound demonstrating preferential affinity for C-type inactivated conformations. Kinetic analysis reveals that the drug exhibits enhanced binding when channels are maintained in conditions that promote C-type inactivation, while binding affinity decreases significantly when channels are prevented from entering inactivated states through exposure to elevated extracellular potassium concentrations [1] [2].

Detailed kinetic measurements demonstrate that UK-78282 binding follows a mechanism consistent with preferential recognition of the C-type inactivated state. When channels are exposed to high external potassium concentrations of approximately 160 millimolar, which stabilizes the conducting conformation and reduces the fraction of inactivated channels, the compound's inhibitory potency decreases substantially [1]. This finding provides direct evidence that the drug's primary binding site becomes accessible or exhibits higher affinity during the conformational rearrangements associated with C-type inactivation.

The temporal characteristics of UK-78282 binding correlate directly with the kinetics of C-type inactivation across different channel mutants. Systematic analysis of mutants with altered inactivation rates reveals a linear relationship between the inactivation time constant and the compound's half-maximal inhibitory concentration, providing quantitative evidence for state-dependent binding [1]. Channels that inactivate rapidly exhibit enhanced sensitivity to UK-78282, while mutants with slowed inactivation kinetics require higher drug concentrations for equivalent block.

Binding kinetic studies utilizing competition protocols reveal that UK-78282 binding is not affected by external tetraethylammonium or charybdotoxin, indicating that the drug's binding site does not overlap with the external vestibule recognition sites for these agents [1] [2]. However, the compound does exhibit competitive interaction with verapamil, suggesting overlapping or allosterically coupled binding sites within the channel's internal architecture. The kinetics of UK-78282 association and dissociation follow patterns consistent with binding to a conformationally restricted state, with slow on-rates and particularly slow off-rates characteristic of high-affinity interactions with inactivated channel conformations.

Mutagenesis Studies Identifying Critical Channel Residues

Systematic mutagenesis studies have identified key structural determinants within Kv1.3 channels that are critical for both C-type inactivation and UK-78282 binding. The selectivity filter region contains several residues that play pivotal roles in these processes, with tryptophan 436 and aspartic acid 449 forming a critical hydrogen bond network that stabilizes the conducting conformation and prevents transition to the inactivated state [5] [6].

Mutagenesis of the external vestibule residue histidine 451 demonstrates its central role in stabilizing the C-type inactivated conformation. Point mutations at this position, including H451V and H451T substitutions, significantly slow the rate of C-type inactivation and correspondingly reduce the channel's sensitivity to UK-78282 [6]. Structural studies reveal that histidine 451 forms stabilizing hydrogen bonds with tyrosine 447 and aspartic acid 449 in the inactivated state, creating a network that maintains the dilated selectivity filter conformation characteristic of C-type inactivation [5] [6].

The pore helix region, particularly threonine 441, contributes to inter-subunit hydrogen bond formation that stabilizes the conducting conformation. Mutagenesis studies demonstrate that disruption of these inter-subunit interactions through T441A substitution affects the channel's ability to maintain stable conducting states and alters its sensitivity to state-dependent blockers [6]. These findings highlight the cooperative nature of the hydrogen bond network that governs transitions between conducting and inactivated states.

Within the transmembrane segments, systematic mutagenesis of the S5 and S6 regions has identified residues critical for UK-78282 binding. Particularly significant are leucine 346 and leucine 353 in S5, along with alanine 413, valine 417, alanine 421, proline 423, and valine 424 in S6 [7]. These residues form a hydrophobic binding pocket within the inner vestibule that provides the structural basis for UK-78282's high-affinity interaction with the channel. Mutations at these positions dramatically reduce the compound's binding affinity, confirming their direct involvement in drug recognition.

The external vestibule contains additional residues important for peptide toxin binding but not directly involved in UK-78282 recognition. Histidine 404 and aspartic acid 386 serve as critical interaction sites for external peptide blockers, with mutagenesis studies demonstrating their importance for toxin selectivity and binding affinity [8] [9]. The distinct structural requirements for external versus internal blocker recognition highlight the multiple distinct binding sites within the Kv1.3 channel architecture.

Allosteric Modulation vs. Pore Occlusion Mechanisms

The mechanism of action of UK-78282 represents a distinct paradigm from simple pore occlusion, instead operating through a sophisticated allosteric modulation mechanism that preferentially stabilizes C-type inactivated channel conformations. Unlike external peptide toxins that function primarily through physical occlusion of the conduction pathway, UK-78282 binds to an internal site and modulates channel gating through stabilization of specific conformational states [1] [2].

Structural and functional evidence indicates that UK-78282 binding occurs at an internal vestibule site that overlaps with but is distinct from the verapamil binding region. The compound's lack of competition with external blockers such as charybdotoxin and tetraethylammonium, combined with its competitive interaction with verapamil, supports a mechanism involving binding to an internal region of the channel that becomes accessible during conformational transitions associated with activation and inactivation [1] [2].

The allosteric nature of UK-78282's mechanism is evidenced by its dependence on channel gating transitions rather than simple occupancy of the conduction pathway. The compound exhibits minimal affinity for closed channels maintained at hyperpolarized potentials, but develops high-affinity binding following channel activation and subsequent entry into C-type inactivated states [1]. This state-dependent binding pattern is inconsistent with a simple pore occlusion mechanism and instead supports an allosteric model where drug binding stabilizes specific conformational states.

Comparative analysis with other Kv1.3 modulators reveals distinct mechanistic classes based on their sites of action and mechanisms of inhibition. External peptide toxins such as dalazatide and ShK derivatives function through direct pore occlusion, with binding affinity that is actually reduced during C-type inactivation due to conformational changes in the external vestibule [10]. In contrast, internal modulators like UK-78282 and related compounds exhibit enhanced binding to inactivated states, indicating fundamentally different mechanisms of action.

The structural requirements for UK-78282 binding, particularly the critical importance of the benzhydryl moiety compared to simpler benzyl substitutions, support a mechanism involving specific hydrophobic interactions within a defined binding pocket rather than non-specific pore blockade [1] [11]. The compound's selectivity for Kv1.3 and Kv1.4 over other closely related potassium channels further supports a mechanism dependent on specific structural features of these channel subtypes rather than general pore-blocking properties.